

Chirality of 1-Bromo-2-methylbutane and its significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-methylbutane**

Cat. No.: **B081432**

[Get Quote](#)

An In-depth Technical Guide to the Chirality and Significance of **1-Bromo-2-methylbutane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methylbutane is a chiral haloalkane that serves as a critical building block in asymmetric synthesis. Its stereogenic center at the second carbon position allows for the existence of two non-superimposable mirror images, or enantiomers: **(S)-(+)-1-bromo-2-methylbutane** and **(R)-(-)-1-bromo-2-methylbutane**. The distinct stereochemistry of these molecules makes them highly valuable as precursors for introducing specific stereocenters into complex target molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, enantioselective synthesis, and significant applications of **1-bromo-2-methylbutane**.

Stereochemistry and Absolute Configuration

The chirality of **1-bromo-2-methylbutane** originates from its carbon-2 (C2) atom, which is bonded to four different substituents: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a bromomethyl group (-CH₂Br).^[1] This asymmetric center gives rise to a pair of enantiomers. The absolute configuration of each enantiomer is assigned as either R (from the Latin *rectus*, for right) or S (from the Latin *sinister*, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Assignment:

- Assign Priority: Priority is assigned to the atoms directly attached to the chiral center based on their atomic number. The higher the atomic number, the higher the priority. For **1-bromo-2-methylbutane**, the groups attached to C2 are ranked by looking at the first point of difference.
 - -CH₂Br vs. -CH₂CH₃: The first atom in both chains is carbon. Moving to the next atoms, the bromomethyl group has a bromine atom (higher atomic number) while the ethyl group has a carbon atom. Thus, -CH₂Br has a higher priority than -CH₂CH₃. However, the direct connection to the chiral center is what matters first. The connections are C(ethyl), C(methyl), C(bromomethyl), and H.
 - Correct Priority Assignment at C2: The atoms directly attached are Carbon, Carbon, Carbon, and Hydrogen. To break the tie, we look at what those carbons are attached to.
 1. -CH₂CH₃ (Ethyl group): The carbon is attached to (C, H, H).
 2. -CH₂Br (Bromomethyl group): This group is not directly attached to the chiral center. The chiral center is C2. The molecule is CH₃CH₂(C*H)(CH₃)CH₂Br.
 3. Correct substituents on C2: -H, -CH₃, -CH₂CH₃, and -CH₂Br. Wait, the structure is **1-bromo-2-methylbutane**, so the bromine is on C1. The structure is Br-CH₂-(C*H)(CH₃)-CH₂-CH₃.
 4. Re-evaluating substituents on the chiral C2: The four groups are:
 - Ethyl group (-CH₂CH₃)
 - Methyl group (-CH₃)
 - Bromomethyl group (-CH₂Br)
 - Hydrogen atom (-H)

◦ CIP Priority:

1. -CH₂Br (The carbon is attached to Br, H, H)

2. $-\text{CH}_2\text{CH}_3$ (The carbon is attached to C, H, H)

3. $-\text{CH}_3$ (The carbon is attached to H, H, H)

4. -H (Lowest atomic number)

- Orient the Molecule: The molecule is oriented so that the lowest-priority group (in this case, -H) points away from the observer.
- Determine Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is traced. If the direction is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

The (+)-enantiomer has been determined to have the S configuration, while the (-)-enantiomer has the R configuration.[\[2\]](#)

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the enantiomers of **1-bromo-2-methylbutane**.

Physicochemical and Chiroptical Properties


The enantiomers of **1-bromo-2-methylbutane** share identical physical properties such as boiling point, density, and refractive index. They are distinguished by their chiroptical properties, specifically the direction in which they rotate plane-polarized light. The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).

Property	(S)-(+)-1-Bromo-2-methylbutane	(R)-(-)-1-Bromo-2-methylbutane
CAS Number	534-00-9[3][4]	99032-67-4[5][6]
Molecular Formula	C ₅ H ₁₁ Br[4]	C ₅ H ₁₁ Br[5]
Molecular Weight	151.04 g/mol [4]	151.04 g/mol [5]
Boiling Point	121-122 °C[2]	121 °C (Predicted)[7]
Density	1.223 g/mL at 25 °C[2]	1.211 g/cm ³ (Predicted)[5]
Refractive Index (n ₂₀ /D)	1.445[2]	N/A
Specific Rotation ([α])	+4.5° (c=5 in chloroform, 21°C/D)	- (value expected to be equal and opposite to S)

Enantioselective Synthesis

The most effective and widely used method for preparing enantiomerically pure **1-bromo-2-methylbutane** is through the nucleophilic substitution of a chiral precursor.[8] The readily available chiral alcohol, 2-methyl-1-butanol, serves as the ideal starting material.

The reaction of (R)-(-)-2-methyl-1-butanol with phosphorus tribromide (PBr₃) proceeds via a classic bimolecular nucleophilic substitution (S_n2) mechanism.[8] This reaction is stereospecific and occurs with a complete inversion of configuration at the chiral center, yielding (S)-(+)-**1-bromo-2-methylbutane** with high enantiomeric purity (>99% ee).[8]

[Click to download full resolution via product page](#)

Caption: Stereospecific synthesis of **(S)-1-bromo-2-methylbutane** via an S_n2 reaction mechanism.

Experimental Protocols

Synthesis of (S)-(+)-1-Bromo-2-methylbutane from (R)-(-)-2-methyl-1-butanol

This protocol is a representative procedure based on the S_N2 reaction with phosphorus tribromide, adapted from established methods for converting primary alcohols to alkyl bromides.^{[8][9]}

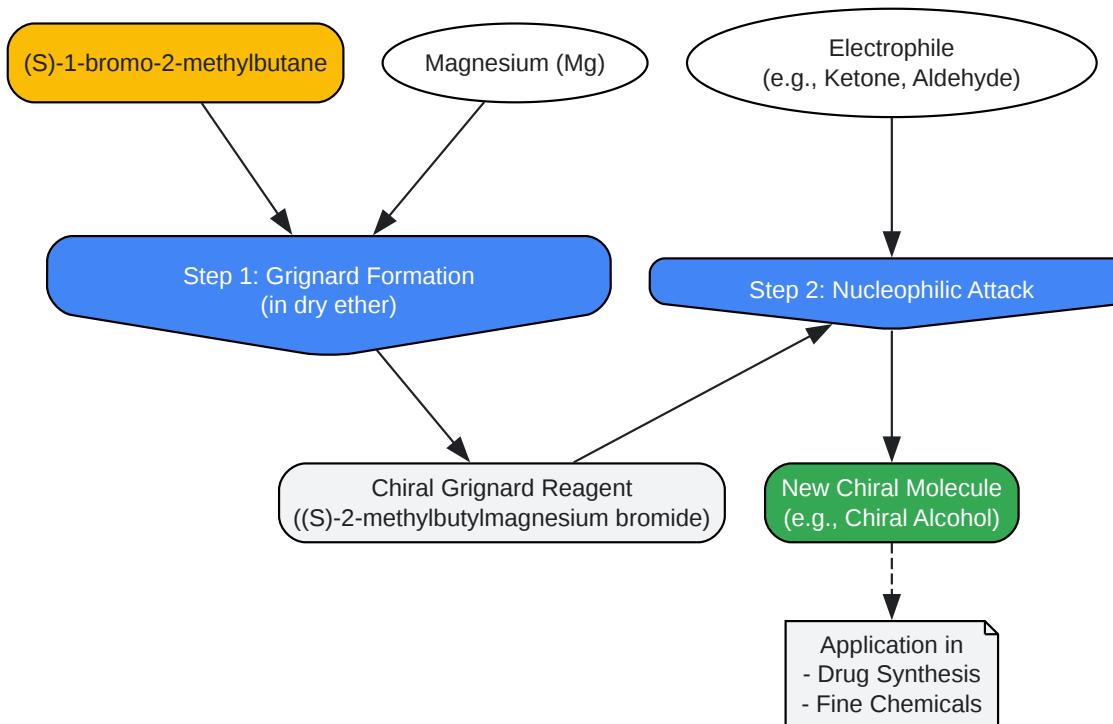
Materials:

- (R)-(-)-2-methyl-1-butanol (1.0 eq)
- Phosphorus tribromide (PBr_3) (0.4 eq, as 1 mole of PBr_3 reacts with 3 moles of alcohol)^[9]
- Anhydrous diethyl ether or dichloromethane (DCM)
- Ice-water bath
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for reaction, extraction, and distillation under an inert atmosphere (e.g., N_2 or Ar).

Procedure:

- Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with (R)-(-)-2-methyl-1-butanol (1.0 eq) dissolved in anhydrous diethyl ether.
- Cooling: The reaction flask is cooled to 0 °C using an ice-water bath.
- Reagent Addition: Phosphorus tribromide (0.4 eq) is added dropwise from the dropping funnel to the stirred solution over 30-60 minutes. The internal temperature must be maintained below 5 °C during the addition to minimize side reactions.^{[8][9]}

- Reaction: After the addition is complete, the mixture is stirred at 0 °C for one hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours.[8][9] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: The reaction mixture is carefully poured over crushed ice to quench any unreacted PBr_3 . The resulting mixture is transferred to a separatory funnel.
- Extraction & Washing: The organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are then washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.[9]
- Drying & Concentration: The washed organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]
- Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure (S)-(+)-**1-bromo-2-methylbutane**.


Significance in Research and Drug Development

Chiral bromoalkanes like **1-bromo-2-methylbutane** are indispensable tools in asymmetric synthesis, which is paramount in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.

- Chiral Building Blocks: They serve as versatile precursors for introducing a defined stereocenter into a larger molecule. The carbon-bromine bond is readily transformed via nucleophilic substitution or organometallic reactions while preserving the stereochemical integrity of the chiral center.[8]
- Optically Active Grignard Reagents: (S)-**1-bromo-2-methylbutane** is used to prepare the corresponding optically active Grignard reagent, (S)-2-methylbutylmagnesium bromide. These chiral nucleophiles are crucial for forming new carbon-carbon bonds and creating complex molecules with high enantioselectivity.[2]
- Pharmaceuticals and Agrochemicals: The chiral 2-methylbutyl moiety is present in various biologically active molecules. Using an enantiomerically pure starting material like **1-bromo-**

2-methylbutane ensures the final product is also enantiopure, avoiding costly and difficult chiral separations later in the synthesis.

- Materials Science: It is a key intermediate for the synthesis of chiral nematic liquid crystals, which are essential components in advanced display technologies due to their unique light-manipulating properties.[2][10]

[Click to download full resolution via product page](#)

Caption: Workflow illustrating the application of **1-bromo-2-methylbutane** in asymmetric synthesis.

Conclusion

1-Bromo-2-methylbutane is more than a simple haloalkane; it is a powerful and versatile chiral synthon. A thorough understanding of its stereochemistry, properties, and reaction mechanisms is essential for chemists engaged in the synthesis of enantiomerically pure compounds. The ability to reliably synthesize and utilize its specific enantiomers allows researchers and drug development professionals to construct complex molecular architectures with precise stereochemical control, paving the way for the development of novel therapeutics, advanced materials, and other high-value chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Bromo-2-methylbutane, (+)- | C5H11Br | CID 5464167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(+)-1-Bromo-2-methylbutane | 534-00-9 | AAA53400 [biosynth.com]
- 5. (R)-1-Bromo-2-methylbutane [myskinrecipes.com]
- 6. 1-Bromo-2-methylbutane, (-)- | C5H11Br | CID 68293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-bromo-2-methylbutane [stenutz.eu]
- 8. (S)-1-Bromo-2-methylbutane | 534-00-9 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- To cite this document: BenchChem. [Chirality of 1-Bromo-2-methylbutane and its significance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081432#chirality-of-1-bromo-2-methylbutane-and-its-significance>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com